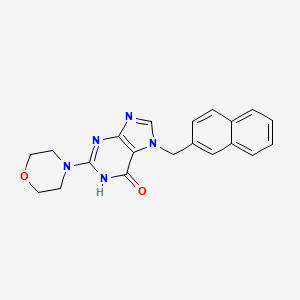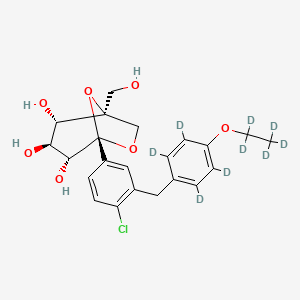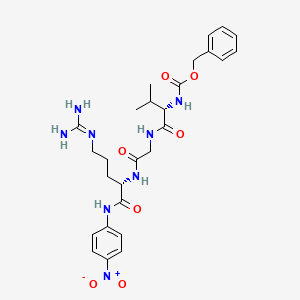
chrysin 6-C-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysin 6-C-glucoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylated derivative of chrysin. It is found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The glycosylation of chrysin enhances its solubility and stability, making it more effective in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chrysin 6-C-glucoside can be synthesized through biotransformation using engineered strains of Escherichia coli. The process involves the introduction of heterologous uridine diphosphate-glucose biosynthetic genes and glucose facilitator diffusion protein into the E. coli cells. The engineered strains convert chrysin to this compound with a conversion rate of up to 50% under optimized conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation using bioengineered E. coli strains. The fermentation process involves the supplementation of chrysin and the use of high-performance liquid chromatography for product isolation and purification .
Analyse Des Réactions Chimiques
Types of Reactions: Chrysin 6-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by uridine diphospho-glycosyltransferases, which attach glucose to the chrysin molecule .
Common Reagents and Conditions:
Glycosylation: Uridine diphosphate-glucose, glycosyltransferases, and engineered microbial strains.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Acidic or enzymatic conditions to cleave the glycosidic bond.
Major Products:
Glycosylation: this compound.
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Chrysin and glucose.
Applications De Recherche Scientifique
Chrysin 6-C-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of C-glycosides.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Mécanisme D'action
Chrysin 6-C-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as nuclear factor kappa B, cyclooxygenase 2, and inducible nitric oxide synthase.
Anticancer Activity: Induces apoptosis and inhibits cancer cell migration by modulating signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Chrysin 6-C-glucoside is unique compared to other similar compounds due to its C-glycosylation, which enhances its stability and solubility. Similar compounds include:
Chrysin 7-O-glucoside: An O-glycosylated derivative of chrysin with lower stability and solubility compared to this compound.
Luteolin 6-C-glucoside: Another C-glycosylated flavonoid with similar biological activities but different structural features.
This compound stands out due to its enhanced properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H20O9 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1 |
Clé InChI |
KLLCDVSOGLKTDV-VJXVFPJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


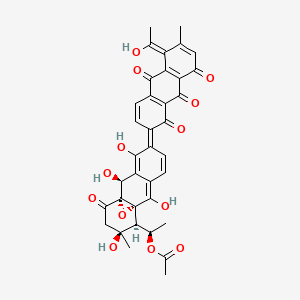


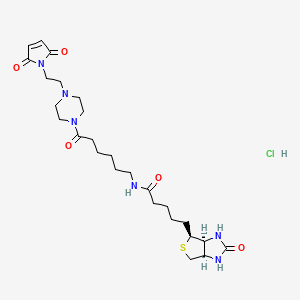



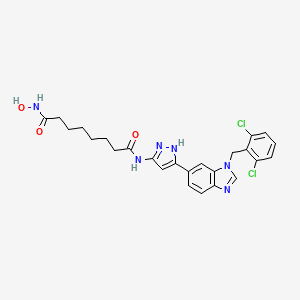
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)
